

# Spectroscopic Data of 4-Chlorocyclohexanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108

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This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of **4-Chlorocyclohexanol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **4-Chlorocyclohexanol**, providing detailed information about the chemical environment of each proton and carbon atom. The data for both cis and trans isomers are presented below.

### <sup>1</sup>H NMR Spectral Data

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ) and Coupling Constants (J) for **4-Chlorocyclohexanol** Isomers

Isomer	Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
trans-4-Chlorocyclohexanol	H1 (CH-OH)	~3.6 - 3.8	m	-
	H4 (CH-Cl)	~4.0 - 4.2	m	-
	CH <sub>2</sub> (axial & equatorial)	~1.2 - 2.2	m	-
cis-4-Chlorocyclohexanol	H1 (CH-OH)	~4.0 - 4.2	m	-
	H4 (CH-Cl)	~4.3 - 4.5	m	-
	CH <sub>2</sub> (axial & equatorial)	~1.4 - 2.1	m	-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. 'm' denotes a multiplet.

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ) for **4-Chlorocyclohexanol** Isomers

Isomer	Carbon	Chemical Shift (ppm)
trans-4-Chlorocyclohexanol	C1 (CH-OH)	~69-71
	C4 (CH-Cl)	
	C2, C6	
	C3, C5	
cis-4-Chlorocyclohexanol	C1 (CH-OH)	~66-68
	C4 (CH-Cl)	
	C2, C6	
	C3, C5	

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-Chlorocyclohexanol**. The key vibrational frequencies are summarized below.

Table 3: Characteristic IR Absorption Bands for **4-Chlorocyclohexanol**

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Alcohol)	Stretching	3200-3600	Strong, Broad
C-H (Alkane)	Stretching	2850-3000	Strong
C-O (Alcohol)	Stretching	1050-1150	Strong
C-Cl (Haloalkane)	Stretching	600-800	Medium-Strong

The broad O-H stretching band is characteristic of the hydroxyl group, while the C-Cl stretching frequency confirms the presence of the chlorine atom.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Chlorocyclohexanol**.

Table 4: Key Mass Spectrometry Fragments for **4-Chlorocyclohexanol**

m/z	Interpretation
134/136	Molecular ion ( $[M]^+$ ) peak, showing the isotopic pattern for chlorine
116/118	Loss of $H_2O$ from the molecular ion
98	Loss of $HCl$ from the molecular ion
57	$[C_4H_9]^+$ fragment

The presence of two molecular ion peaks with an intensity ratio of approximately 3:1 (for  $^{12}C_5^{1}H_{10}^{35}Cl^{16}O$  and  $^{12}C_5^{1}H_{10}^{37}Cl^{16}O$ ) is a characteristic feature for a compound containing one chlorine atom.

## Experimental Protocols

### NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of the **4-Chlorocyclohexanol** isomer in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.

Data Acquisition:

- $^1H$  NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds.

- $^{13}\text{C}$  NMR: Spectra are typically acquired on the same spectrometer with a proton decoupler. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Solution: The sample is dissolved in a suitable solvent (e.g.,  $\text{CCl}_4$ ) and placed in a liquid cell.

Data Acquisition:

- A background spectrum of the empty salt plates or the solvent-filled cell is recorded first.
- The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **4-Chlorocyclohexanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- The concentration should be in the range of  $1\text{-}10\text{ }\mu\text{g/mL}$ .

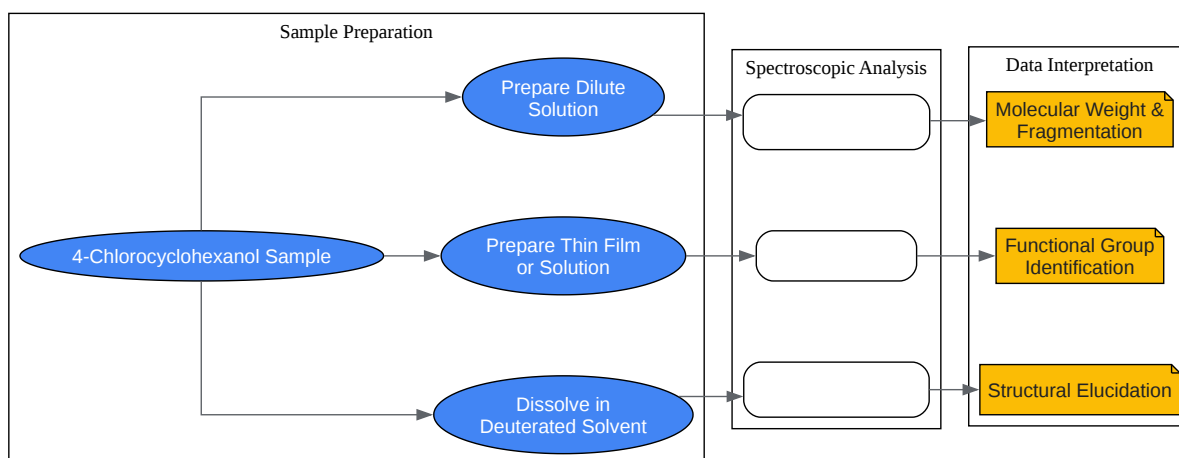
Data Acquisition:

- The sample is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
- The separated components then enter the mass spectrometer (MS), where they are ionized (typically by electron impact) and fragmented.

- The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Chlorocyclohexanol**.



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